molecular formula C12H6Cl4O B12667683 2,3,4,6-Tetrachlorodiphenyl ether CAS No. 85918-33-8

2,3,4,6-Tetrachlorodiphenyl ether

Cat. No.: B12667683
CAS No.: 85918-33-8
M. Wt: 308.0 g/mol
InChI Key: WJZPRRFFZWVZJL-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachlorodiphenyl ether is a polychlorinated diphenyl ether, a class of compounds known for their structural similarity to polychlorinated biphenyls. These compounds are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone. The molecular formula of this compound is C12H6Cl4O, and it has a molecular weight of 307.99 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings of diphenyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride to facilitate the dissolution of reactants and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,6-Tetrachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions and environmental conditions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.

    Medicine: Explored for its potential use in developing new pharmaceuticals and understanding the mechanisms of drug action.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, enzyme activity, and cellular metabolism .

Comparison with Similar Compounds

2,3,4,6-Tetrachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers and chlorophenols:

These compounds share similar chemical properties but differ in their specific applications and biological effects.

Properties

CAS No.

85918-33-8

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-phenoxybenzene

InChI

InChI=1S/C12H6Cl4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H

InChI Key

WJZPRRFFZWVZJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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